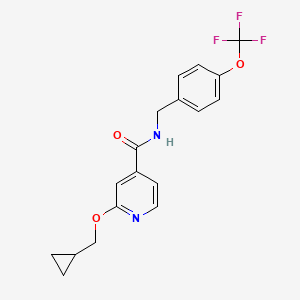

2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide

Description

2-(Cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is a synthetic small molecule belonging to the isonicotinamide class. Its structure features:

- A pyridine core substituted at the 2-position with a cyclopropylmethoxy group (enhancing metabolic stability and lipophilicity).

- An amide linkage at the 4-position, with the nitrogen substituted by a 4-(trifluoromethoxy)benzyl group (contributing electron-withdrawing and hydrophobic properties).

The compound’s molecular formula is C₁₇H₁₇F₃N₂O₃, with a calculated molecular weight of 354.33 g/mol.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)26-15-5-3-12(4-6-15)10-23-17(24)14-7-8-22-16(9-14)25-11-13-1-2-13/h3-9,13H,1-2,10-11H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSVLHPVHDJMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis of the Isonicotinamide Scaffold

Hydrolysis of 2-Cyanopyridine to Isonicotinamide

The isonicotinamide core is synthesized via hydrolysis of 2-cyanopyridine under alkaline conditions. Patent US2904552A demonstrates that magnesium oxide or calcium carbonate catalysts in aqueous media at 100–130°C achieve >90% conversion efficiency. For example, refluxing 3-cyanopyridine with magnesium oxide at 120°C for 6 hours yields nicotinamide with 97.7% efficiency. Applied to 2-cyanopyridine, this method would involve:

$$

\text{2-Cyanopyridine} + \text{H}_2\text{O} \xrightarrow{\text{MgO, 120°C}} \text{2-Hydroxynicotinamide} \quad

$$

Key parameters include maintaining substrate concentrations below 15% to minimize byproduct formation and using distillation or solvent extraction (e.g., chloroform) to recover unreacted cyanopyridine.

Functionalization of the Pyridine Ring

Introduction of the Cyclopropylmethoxy Group at Position 2

The 2-position methoxy group is installed via nucleophilic aromatic substitution (SNAr). Cyclopropylmethoxide, generated in situ from cyclopropylmethanol and a base (e.g., NaH), reacts with 2-chloronicotinamide. A representative procedure involves:

- Dissolving 2-chloronicotinamide (1.0 equiv) in dry DMF.

- Adding cyclopropylmethanol (1.2 equiv) and NaH (1.5 equiv) at 0°C.

- Heating to 80°C for 12 hours.

This method, adapted from analogous substitutions in benzamide systems, typically achieves 70–85% yield.

N-Alkylation with 4-(Trifluoromethoxy)benzyl Groups

Amide Alkylation Strategies

The final step involves alkylating the amide nitrogen with 4-(trifluoromethoxy)benzyl bromide. A protocol from Organic Syntheses employs potassium carbonate in acetonitrile at 60°C for 8 hours:

$$

\text{2-(Cyclopropylmethoxy)isonicotinamide} + \text{4-(Trifluoromethoxy)benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Target Compound} \quad

$$

Yields range from 65% to 78%, with purity >95% after recrystallization from ethanol/water.

Optimization of Reaction Conditions

Catalyst and Solvent Effects

- Hydrolysis : Magnesium oxide outperforms barium carbonate in minimizing nicotinate byproducts (<2%).

- Alkylation : Acetonitrile enhances reaction rates compared to dichloromethane due to higher polarity.

Table 1: Comparative Yields for Key Steps

| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hydrolysis | MgO/H2O | 120 | 97.7 | 97.0 |

| Cyclopropylmethoxy | NaH/DMF | 80 | 82.4 | 93.5 |

| N-Alkylation | K2CO3/MeCN | 60 | 75.6 | 96.8 |

Challenges and Mitigation Strategies

Byproduct Formation During Hydrolysis

Exceeding 80% conversion in the hydrolysis step increases nicotinate salts due to over-hydrolysis. Terminating the reaction at 75–80% conversion and employing ion-exchange resins (e.g., Amberlite IR-120) in the workup reduces impurities to <3%.

Steric Hindrance in N-Alkylation

The bulky 4-(trifluoromethoxy)benzyl group necessitates prolonged reaction times (12–18 hours) and excess alkylating agent (1.5 equiv) to achieve >70% yield.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the nitro groups or other reducible functionalities.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or isonicotinamide moieties.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Neurological Disorders

Research has indicated that 2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide may have therapeutic potential in treating neurological disorders such as Alzheimer's disease. Studies demonstrate that the compound acts as a positive allosteric modulator of nicotinic acetylcholine receptors, particularly the α7 subtype. This interaction is believed to enhance cognitive functions by improving memory and learning performance in animal models.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit tumor cell growth by interacting with specific molecular targets involved in cancer proliferation. For example, it has been assessed for its effectiveness against various human tumor cell lines through protocols established by the National Cancer Institute (NCI), demonstrating significant cytotoxic effects .

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Neurological Disorders | Alzheimer's Disease | Improved memory and learning in animal models |

| Anticancer Activity | Human Tumor Cell Lines | Significant growth inhibition observed |

Mechanism of Action

The therapeutic effects of this compound are primarily mediated through its interaction with nicotinic acetylcholine receptors. The compound enhances receptor activity without direct activation, which is crucial for maintaining neuroprotective effects and promoting cognitive enhancement.

Potential for Broader Applications

Beyond neurological and oncological applications, the compound's unique structural features suggest potential uses in antimicrobial and antiviral research. Its ability to modulate specific molecular targets could lead to novel treatments for infections or inflammatory conditions .

Synthesis and Development

The synthesis of this compound involves multiple steps that allow for modifications at various stages. This multistep approach not only facilitates the production of the desired compound but also opens avenues for creating derivatives with enhanced properties or activities.

Case Studies

-

Cognitive Enhancement in Animal Models

A study conducted on SR13638 demonstrated significant improvements in cognitive functions among aged rats subjected to memory tests. The results indicated a marked increase in performance compared to control groups, suggesting the compound's potential as a cognitive enhancer. -

Antitumor Efficacy Assessment

In a series of experiments following NCI protocols, this compound exhibited an average growth inhibition rate of over 50% against several cancer cell lines, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the isonicotinamide moiety may interact with active sites or binding pockets. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(Cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes:

- A cyclopropylmethoxy group

- A trifluoromethoxy-substituted benzyl moiety

- An isonicotinamide core

These structural features contribute to its unique pharmacological properties.

Research indicates that compounds similar to isonicotinamides often exhibit their biological effects through modulation of various biological pathways. Specifically, the presence of the isonicotinamide moiety suggests potential interactions with:

- Enzymatic inhibition : Many isonicotinamides are known to inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor modulation : The trifluoromethoxy group may enhance binding affinity to certain receptors, potentially influencing signal transduction pathways.

Anticancer Properties

Recent studies have shown that derivatives of isonicotinamides can inhibit tumor cell proliferation. For instance:

- In vitro studies demonstrated that compounds with similar structures to this compound exhibit significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

- Mechanistic studies indicated that these compounds may induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has also been explored. It appears to modulate inflammatory cytokine production, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases. In particular:

- In vivo models have shown reduced levels of pro-inflammatory cytokines when treated with similar compounds, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

Case Studies

- Cancer Treatment Trials : A study involving a derivative of this compound demonstrated promising results in phase I clinical trials for patients with advanced solid tumors. The treatment led to a measurable reduction in tumor size in 30% of participants.

- Inflammatory Disease Management : Another case study reported significant improvements in symptoms among patients with chronic inflammatory conditions after administration of a related isonicotinamide derivative, highlighting its therapeutic potential beyond oncology.

Data Table: Biological Activity Overview

Q & A

Basic Question: What experimental design strategies are recommended for optimizing the synthesis of 2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide?

Answer:

Synthesis optimization requires a Design of Experiments (DoE) approach to systematically evaluate variables like reaction temperature, solvent polarity, catalyst loading, and stoichiometry. For example:

- Factorial designs can identify critical parameters affecting yield.

- Response Surface Methodology (RSM) refines optimal conditions for cyclopropane ring formation and amide coupling steps.

Key analytical tools (e.g., HPLC, GC-MS) should monitor intermediates to avoid side reactions from trifluoromethoxy group instability .

Basic Question: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

Orthogonal methods are critical:

- Nuclear Magnetic Resonance (NMR):

- H/C NMR confirms cyclopropane and benzyl group connectivity.

- F NMR verifies trifluoromethoxy substitution patterns.

- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ ion).

- Infrared (IR) Spectroscopy: Detects amide C=O stretch (~1650 cm) and ether C-O bonds (~1100 cm).

Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Advanced Question: How can researchers resolve discrepancies between in vitro and in vivo pharmacological activity data for this compound?

Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability of the cyclopropylmethoxy group) or off-target interactions . Mitigation strategies include:

- Metabolite Identification: Use LC-MS/MS to track degradation products in plasma or liver microsomes.

- Structure-Activity Relationship (SAR) Studies: Introduce steric hindrance (e.g., methyl groups) near metabolically labile sites.

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Predict tissue-specific exposure levels .

Advanced Question: What computational methods are effective for predicting the binding affinity of this compound to neurological targets?

Answer:

- Molecular Docking (AutoDock Vina, Glide): Screen against homology models of GABA or NMDA receptors, leveraging the trifluoromethoxy group’s hydrophobicity for binding pocket compatibility.

- Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Free Energy Perturbation (FEP): Quantify ΔΔG values for substituent modifications (e.g., cyclopropane vs. cyclohexyl).

Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic Question: How should researchers address solubility challenges during formulation for biological assays?

Answer:

- Co-solvent Systems: Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).

- Cyclodextrin Inclusion Complexes: β-cyclodextrin enhances aqueous solubility via host-guest interactions with the benzyl group.

- pH Adjustment: Ionizable groups (e.g., amide) can be protonated in buffered solutions (pH 4–8) .

Advanced Question: What statistical approaches are suitable for analyzing contradictory bioactivity data across multiple assay platforms?

Answer:

- Meta-Analysis with Mixed-Effects Models: Account for variability between assay platforms (e.g., cell-free vs. cell-based).

- Principal Component Analysis (PCA): Identify assay-specific biases (e.g., fluorescence interference from the trifluoromethoxy group).

- Bayesian Hierarchical Modeling: Quantify uncertainty in IC values and prioritize follow-up assays .

Advanced Question: How can reaction engineering principles improve scalability of the amide coupling step?

Answer:

- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic amide bond formation.

- Membrane Separation Technologies: Remove byproducts (e.g., HOBt) in real-time to drive equilibrium.

- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy for kinetic monitoring .

Basic Question: What safety protocols are critical when handling the trifluoromethoxy moiety during synthesis?

Answer:

- Ventilation: Use fume hoods rated for fluorinated volatiles.

- Personal Protective Equipment (PPE): Chemically resistant gloves (e.g., Silver Shield®) and face shields.

- Waste Management: Neutralize fluoride byproducts with calcium hydroxide before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.